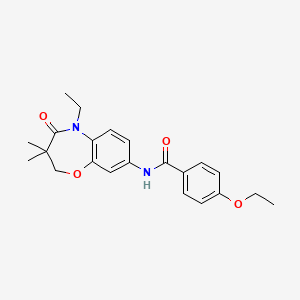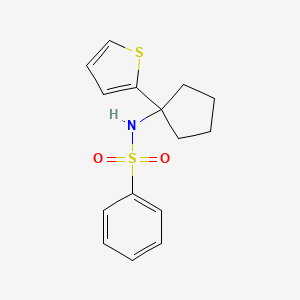
N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a benzenesulfonamide group, which includes a benzene ring bonded to a sulfonamide group.
Preparation Methods
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through cyclization reactions involving appropriate precursors.
Sulfonamide Formation:
Chemical Reactions Analysis
N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and nitrating agents.
Scientific Research Applications
N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the synthesis of folic acid in bacteria by targeting the enzyme dihydropteroate synthase. The thiophene ring may also interact with various biological pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide can be compared with other similar compounds, such as:
- 2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide : This compound contains two fluorine atoms on the benzene ring, which may alter its chemical and biological properties.
- 2,4-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzenesulfonamide : The presence of fluorine atoms and a methyl group can influence the compound’s reactivity and interactions with biological targets.
This compound stands out due to its unique combination of a thiophene ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-20(18,13-7-2-1-3-8-13)16-15(10-4-5-11-15)14-9-6-12-19-14/h1-3,6-9,12,16H,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCWUYTTXXZMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
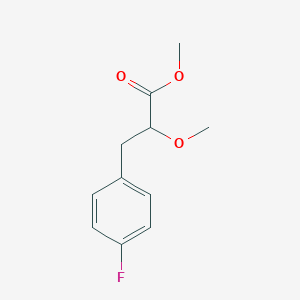
![N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide](/img/structure/B2817994.png)
![2-Chloro-N-[[3-(methanesulfonamido)phenyl]methyl]propanamide](/img/structure/B2817995.png)
![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2817997.png)
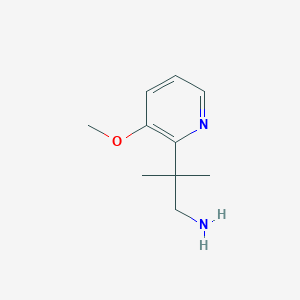
![4-(pyrrolidine-1-sulfonyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817999.png)
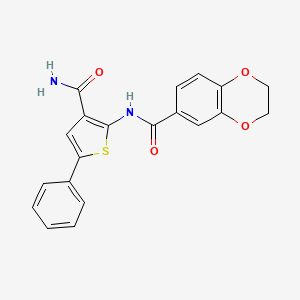
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one](/img/structure/B2818003.png)

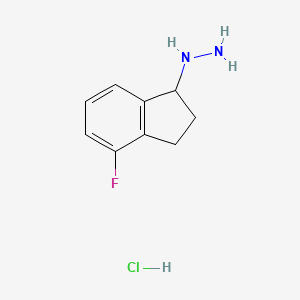
![N-[(4-methoxyphenyl)methyl]-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2818008.png)
![2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2818010.png)

